Serotonin-d4 (hydrochloride)
Overview
Description
Serotonin-d4 (hydrochloride) is a deuterated form of serotonin, a monoamine neurotransmitter that plays a crucial role in regulating mood, sleep, vomiting, sexuality, and appetite. It is biochemically derived from tryptophan and produced in serotonergic neurons in the central nervous system and in enterochromaffin cells in the gastrointestinal tract . The deuterated form, serotonin-d4, is used as an internal standard for the quantification of serotonin by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
The synthesis of serotonin-d4 (hydrochloride) involves the incorporation of deuterium atoms into the serotonin molecule. The synthetic route typically starts with the precursor tryptophan, which undergoes a series of chemical reactions including hydroxylation and decarboxylation to form serotonin. The deuterium atoms are introduced during these reactions to replace hydrogen atoms, resulting in the deuterated form . Industrial production methods for serotonin-d4 (hydrochloride) are similar to those used for serotonin, with additional steps to ensure the incorporation of deuterium.
Chemical Reactions Analysis
Serotonin-d4 (hydrochloride) undergoes similar chemical reactions as serotonin. These include:
Oxidation: Serotonin can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert serotonin to its reduced forms.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups of serotonin.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Serotonin-d4 (hydrochloride) is widely used in scientific research as an internal standard for the quantification of serotonin in various biological samples. This is particularly important in studies related to mood disorders, anxiety, depression, and other neurological conditions . It is also used in pharmacokinetic studies to understand the metabolism and distribution of serotonin in the body .
Mechanism of Action
The mechanism of action of serotonin-d4 (hydrochloride) is similar to that of serotonin. It acts as a neurotransmitter by binding to serotonin receptors in the brain and other tissues. This binding triggers a cascade of intracellular events that regulate various physiological functions. The molecular targets include serotonin receptors such as 5-hydroxytryptamine receptor 2A and the sodium-dependent serotonin transporter .
Comparison with Similar Compounds
Serotonin-d4 (hydrochloride) is unique due to the incorporation of deuterium atoms, which makes it a valuable internal standard for mass spectrometry. Similar compounds include:
Serotonin (5-hydroxytryptamine): The non-deuterated form of serotonin.
Dopamine-d4: Another deuterated neurotransmitter used as an internal standard.
Norepinephrine-d4: A deuterated form of norepinephrine used in similar applications.
These compounds are used in various research applications to study neurotransmitter functions and their roles in different physiological and pathological conditions.
Properties
IUPAC Name |
3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H/i3D2,4D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIGAZPGKJFIAH-URZLSVTISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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